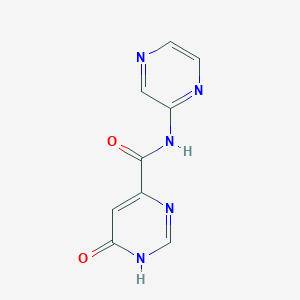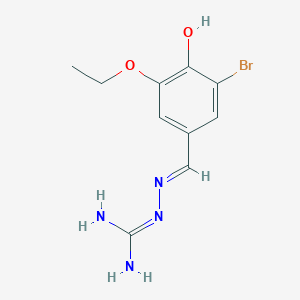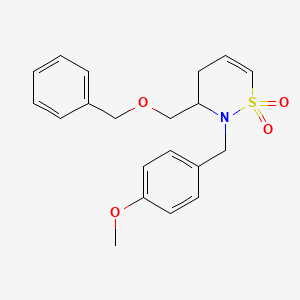
3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality 3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Studies
Crystallographic studies provide insight into the structural characteristics of thiazine derivatives, which are essential for understanding their chemical behavior and potential applications in material science and drug design. For example, research on methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate reveals the impact of crystallization conditions on compound structure, emphasizing the role of hydrogen bonds and intermolecular interactions in determining crystal frameworks (Arshad et al., 2013).
Synthesis and Biological Activity
The synthesis of novel biologically active compounds is a primary application of thiazine derivatives. For instance, the development of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides showcases the process of creating compounds with potential antibacterial and radical scavenging activities, highlighting the importance of structural modifications for enhancing biological activity (Zia-ur-Rehman et al., 2009).
Anticancer Evaluation
Evaluating the anticancer properties of thiazine derivatives is another critical application. Research into 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives illustrates the potential of these compounds in cancer therapy, with some showing significant activity against various cancer cell lines, underscoring the potential of thiazine derivatives in oncological research (Bekircan et al., 2008).
Antimicrobial and Antioxidant Studies
Thiazine derivatives are also explored for their antimicrobial and antioxidant capabilities. The synthesis and study of 1,3,4-thiadiazoles highlight the antimicrobial effectiveness of these compounds against a range of pathogens, offering insights into their potential as antimicrobial agents (Shehadi et al., 2022).
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3-(phenylmethoxymethyl)-3,4-dihydrothiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-24-20-11-9-17(10-12-20)14-21-19(8-5-13-26(21,22)23)16-25-15-18-6-3-2-4-7-18/h2-7,9-13,19H,8,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSLAMAUPGHYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CC=CS2(=O)=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


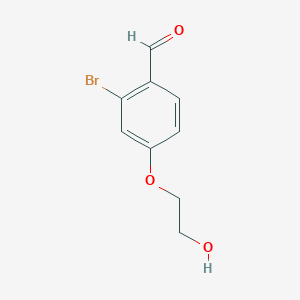

![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)

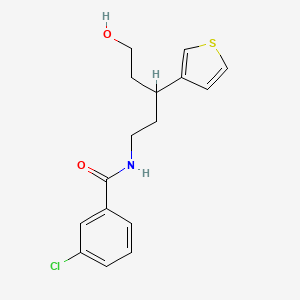
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)
![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)
![N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2893974.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2893975.png)
